molecular formula C14H18O2 B14478376 1,4-Bis(cyclopropylmethoxy)benzene CAS No. 66237-11-4

1,4-Bis(cyclopropylmethoxy)benzene

Cat. No.: B14478376
CAS No.: 66237-11-4
M. Wt: 218.29 g/mol
InChI Key: LWMPVGCWHABHEI-UHFFFAOYSA-N
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Description

1,4-Bis(cyclopropylmethoxy)benzene is a symmetrically substituted benzene derivative featuring two cyclopropylmethoxy groups at the para positions. This compound is synthesized via nucleophilic substitution, where 1,4-di(chlorocarbonyloxy)benzene reacts with cyclopropylmethyl alcohol in the presence of pyridine. The product is recrystallized from methanol, yielding a crystalline solid with a melting point of 99°–100°C . Its structure combines the aromatic benzene core with cyclopropane rings, introducing unique steric and electronic properties. The compound serves as a precursor in organic synthesis, particularly in the preparation of complex benzofuran derivatives and cross-coupling reactions .

Properties

CAS No.

66237-11-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1,4-bis(cyclopropylmethoxy)benzene

InChI

InChI=1S/C14H18O2/c1-2-11(1)9-15-13-5-7-14(8-6-13)16-10-12-3-4-12/h5-8,11-12H,1-4,9-10H2

InChI Key

LWMPVGCWHABHEI-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC=C(C=C2)OCC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(cyclopropylmethoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

1,4-Dihydroxybenzene+2Cyclopropylmethyl bromideK2CO3,DMFThis compound\text{1,4-Dihydroxybenzene} + 2 \text{Cyclopropylmethyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 1,4-Dihydroxybenzene+2Cyclopropylmethyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(cyclopropylmethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromination using bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of cyclopropylmethanol derivatives.

    Substitution: Formation of brominated derivatives of this compound.

Scientific Research Applications

1,4-Bis(cyclopropylmethoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis(cyclopropylmethoxy)benzene is not well-defined due to limited research. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The cyclopropyl groups may contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1,4-bis(cyclopropylmethoxy)benzene with analogous benzene derivatives, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cyclopropylmethoxy C₁₆H₂₀O₂ 244.33 High melting point (99°–100°C); precursor for benzofuran derivatives .
1,4-Bis(4-methylstyryl)benzene (BSB-Me) 4-Methylstyryl C₂₄H₂₂ 310.44 Forms nanocrystals (60 nm avg. size); blue/red spectral shifts for photoelectric materials .
1,4-Bis(3-bromopropyl)benzene 3-Bromopropyl C₁₂H₁₆Br₂ 320.07 Bromine enhances reactivity; potential use in cross-coupling or polymer chemistry .
1,4-Diisopropenylbenzene Isopropenyl C₁₂H₁₄ 158.24 Reactive double bonds; employed in polymer synthesis .
1,4-Bis(1,1,2,2-tetramethylpropyl)benzene Tetramethylpropyl C₂₂H₃₆ 300.52 High steric hindrance; nitro/amino derivatives studied for reactivity .
1,4-Bis(methoxydimethylsilyl)benzene (BMSB) Methoxydimethylsilyl C₁₂H₂₂O₂Si₂ 262.47 Silicon-containing; used in organosilicon materials and synthesis optimization .

Key Structural and Functional Insights:

  • Steric Effects : The cyclopropylmethoxy groups in this compound introduce moderate steric hindrance compared to bulkier substituents like tetramethylpropyl or bromopropyl . This balance facilitates its use in palladium-catalyzed cross-coupling reactions (e.g., with 1-bromo-4-(cyclopropylmethoxy)benzene ).
  • Electronic Properties : The cyclopropane ring’s strain may influence electron distribution, contrasting with the electron-withdrawing bromine in 1,4-bis(3-bromopropyl)benzene or the electron-donating methoxy groups in BMSB .
  • Applications: While this compound is primarily a synthetic intermediate, analogs like BSB-Me are tailored for nanomaterials due to their optical properties , and BMSB serves in silicon-based applications .

Research Findings and Methodological Contrasts

Optical and Material Properties:

  • BSB-Me nanocrystals exhibit bathochromic (red) shifts in emission spectra compared to THF solutions, attributed to quantum confinement effects . In contrast, this compound lacks such optical tunability due to its simpler structure.
  • The crystallinity of BSB-Me, confirmed via powder XRD , contrasts with the amorphous nature of intermediates like diethyl 4-(cyclopropylmethoxy)benzylphosphonate () .

Reactivity and Derivatives:

  • This compound derivatives (e.g., benzofurans) are synthesized via Heck coupling or DIBAL reductions, demonstrating versatility in forming complex heterocycles .
  • In contrast, 1,4-bis(1,1,2,2-tetramethylpropyl)benzene undergoes nitration and amination, showcasing reactivity dominated by steric effects .

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